Barium nitrite

Descripción general

Descripción

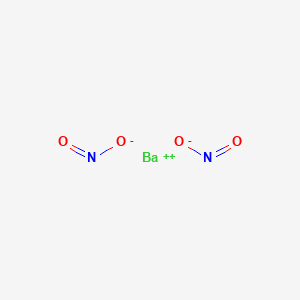

Barium nitrite is a chemical compound that serves as the nitrous acid salt of barium. It has the chemical formula Ba(NO₂)₂ and appears as a water-soluble yellow powder. This compound is primarily used to prepare other metal nitrites, such as lithium nitrite .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Barium nitrite can be synthesized through several methods:

Reaction of Barium Nitrate with Lead Metal Sponge: This method involves boiling a solution of barium nitrate with lead metal sponge for approximately two hours.

Reaction of Lead Nitrite with Barium Chloride: Another method involves reacting lead nitrite with barium chloride.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes mentioned above, with careful control of reaction conditions to ensure purity and yield.

Análisis De Reacciones Químicas

Barium nitrite undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form barium nitrate.

Reduction: It can be reduced to form barium oxide and nitrogen oxides.

Substitution: this compound can react with other metal salts to form corresponding metal nitrites.

Common Reagents and Conditions:

Oxidizing Agents: Such as nitric acid for oxidation reactions.

Reducing Agents: Such as hydrogen or carbon for reduction reactions.

Metal Salts: Such as sodium chloride or potassium chloride for substitution reactions.

Major Products Formed:

Barium Nitrate: Formed through oxidation.

Barium Oxide and Nitrogen Oxides: Formed through reduction.

Metal Nitrites: Formed through substitution reactions.

Aplicaciones Científicas De Investigación

Pyrotechnics

Overview : Barium nitrite is a crucial component in the pyrotechnics industry, primarily used to produce green flames in fireworks. Its oxidizing properties enhance combustion, allowing for vibrant displays.

Key Applications :

- Fireworks Manufacturing : this compound contributes to the green color in fireworks and is utilized as an oxidizer to promote combustion.

- Signal Flares : It is employed in military signal flares due to its ability to produce bright colors and intense light.

| Application | Description | Chemical Role |

|---|---|---|

| Fireworks | Produces green flames | Oxidizer |

| Signal Flares | Used in military applications | Colorant and light source |

Ceramics

Overview : In the ceramics industry, this compound serves multiple roles, enhancing both the aesthetic and functional properties of ceramic products.

Key Applications :

- Ceramic Glazes : this compound improves melting performance and lowers the melting point of glazes, resulting in smoother finishes.

- Color Enhancement : It imparts unique colors and gloss to ceramic surfaces.

| Application | Description | Chemical Role |

|---|---|---|

| Ceramic Glazes | Enhances melting and finish quality | Fluxing agent |

| Color Enhancement | Adds decorative effects | Colorant |

Overview : this compound is also applied as a reagent in analytical chemistry to detect specific ions.

Key Applications :

- Ion Detection : It can be used to identify the presence of certain metal ions through precipitation reactions.

| Application | Description | Chemical Role |

|---|---|---|

| Ion Detection | Identifies specific ions in solutions | Reagent |

Case Study 1: Fireworks Production

A study conducted by the National Fireworks Association highlighted the effectiveness of this compound in creating vivid green colors in fireworks. The compound's role as an oxidizer significantly enhances the combustion process, resulting in longer-lasting displays.

Case Study 2: Ceramic Glazes

Research published in the Journal of Materials Science demonstrated that incorporating this compound into ceramic glazes improved their thermal stability and aesthetic appeal. The study concluded that this compound not only enhances glaze performance but also contributes to a wider range of color options.

Mecanismo De Acción

Barium nitrite can be compared with other similar compounds, such as:

Sodium Nitrite (NaNO₂): Sodium nitrite is more commonly used in food preservation and industrial applications.

Potassium Nitrite (KNO₂): Potassium nitrite is used in similar applications as sodium nitrite but has different solubility and reactivity properties.

Uniqueness of this compound: this compound is unique due to its specific reactivity and solubility properties, making it suitable for certain specialized applications that other nitrites may not be able to fulfill.

Comparación Con Compuestos Similares

- Sodium Nitrite (NaNO₂)

- Potassium Nitrite (KNO₂)

- Lithium Nitrite (LiNO₂)

Actividad Biológica

Barium nitrite () is an inorganic compound that has garnered attention for its potential biological activities. This article explores the various biological effects and mechanisms of action associated with this compound, supported by relevant research findings, data tables, and case studies.

This compound is a white crystalline solid that is soluble in water. It dissociates into barium ions () and nitrite ions () in solution. The nitrite ion plays a significant role in various biological processes, including signaling and metabolic pathways.

Nitrite as a Bioactive Molecule

Nitrite has been recognized for its ability to act as a precursor to nitric oxide (NO), a critical signaling molecule involved in numerous physiological functions, such as vasodilation, neurotransmission, and immune response. The conversion of nitrite to NO can occur through enzymatic pathways or non-enzymatic reactions, particularly under hypoxic conditions when oxygen levels are low .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has demonstrated that barium compounds exhibit antimicrobial properties against various pathogens. For instance, studies have shown that barium oxide nanoparticles synthesized from natural sources can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several bacterial strains were reported as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 9.0 |

| Klebsiella pneumoniae | 6.3 |

| Staphylococcus epidermidis | 5.5 |

| Pseudomonas aeruginosa | 4.5 |

| Escherichia coli | 2.0 |

The effectiveness against these bacteria suggests potential applications in biomedical fields for infection control .

2. Anti-inflammatory Effects

this compound has been investigated for its anti-inflammatory properties. Studies indicate that nitrites can inhibit cyclooxygenases (COX-1 and COX-2), enzymes involved in the inflammatory response. For example, barium oxide nanoparticles showed a significant reduction in COX activity, indicating their potential as anti-inflammatory agents .

3. Antioxidant Activity

The antioxidant capacity of this compound has also been explored, particularly through its ability to scavenge free radicals. Research indicates that barium compounds can inhibit reactive oxygen species (ROS) generation, contributing to their protective effects against oxidative stress .

Case Studies

Case Study 1: Bacterial Bioaccumulation

A study on marine bacteria demonstrated that certain strains could bioaccumulate barium from their environment, leading to barite precipitation. This process highlights the interaction between barium compounds and microbial metabolism, suggesting ecological implications for nutrient cycling in aquatic systems .

Case Study 2: Therapeutic Applications

In a therapeutic context, the role of nitrites derived from barium compounds has been investigated for cardiovascular health. Nitrites can enhance blood flow and oxygen delivery during ischemic events by promoting vasodilation through NO signaling pathways . This mechanism is particularly relevant for conditions such as hypertension and heart disease.

Propiedades

IUPAC Name |

barium(2+);dinitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2HNO2/c;2*2-1-3/h;2*(H,2,3)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTDJAPHKDIQIQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba(NO2)2, BaN2O4 | |

| Record name | barium nitrite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30890698 | |

| Record name | Nitrous acid, barium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White to yellow powder; [MSDSonline] Solubility--no data found; | |

| Record name | Barium nitrite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7984 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13465-94-6 | |

| Record name | Barium nitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrous acid, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrous acid, barium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium nitrite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM NITRITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N5G361962 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.